molecular formula C9H18N2O3 B6259592 2-[(ethylcarbamoyl)amino]hexanoic acid CAS No. 1485730-02-6

2-[(ethylcarbamoyl)amino]hexanoic acid

Cat. No.: B6259592
CAS No.: 1485730-02-6
M. Wt: 202.3
InChI Key:
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Description

2-[(Ethylcarbamoyl)amino]hexanoic acid is an organic compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol It is a derivative of hexanoic acid, featuring an ethylcarbamoyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ethylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylcarbamoyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

Scientific Research Applications

2-[(Ethylcarbamoyl)amino]hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(ethylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes that bind to its structure, affecting biochemical pathways and cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylcarbamoyl)amino]hexanoic acid is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its specific interactions and stability are advantageous .

Properties

CAS No.

1485730-02-6

Molecular Formula

C9H18N2O3

Molecular Weight

202.3

Purity

75

Origin of Product

United States

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